molecular formula C9H10BrNO2 B556541 4-Iodo-d-phenylalanine CAS No. 62561-75-5

4-Iodo-d-phenylalanine

Cat. No. B556541
CAS RN: 62561-75-5
M. Wt: 291.09 g/mol
InChI Key: PEMUHKUIQHFMTH-MRVPVSSYSA-N
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Description

4-Iodo-D-phenylalanine is an organic compound with the molecular formula C9H10INO2 . It is the D-enantiomer of 4-iodophenylalanine . It appears as a white to slightly beige fine crystalline powder .


Synthesis Analysis

The synthesis of 4-Iodo-D-phenylalanine involves several steps. The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions . Another approach is the chemical acylation of a dinucleotide, followed by its ligation to a truncated tRNA .


Molecular Structure Analysis

The molecular structure of 4-Iodo-D-phenylalanine consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass is 291.086 Da and the monoisotopic mass is 290.975616 Da .


Chemical Reactions Analysis

4-Iodo-D-phenylalanine may be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon . It can also participate in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

4-Iodo-D-phenylalanine has a density of 1.8±0.1 g/cm3, a boiling point of 366.8±32.0 °C at 760 mmHg, and a flash point of 175.6±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 63 Å2 and a molar volume of 159.5±3.0 cm3 .

Safety and Hazards

4-Iodo-D-phenylalanine should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-d-phenylalanine

CAS RN

62561-75-5
Record name 4-Iodo-D-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 62561-75-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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